9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide is a synthetic compound belonging to the acridine family Acridines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide typically involves the following steps:
Starting Material: The synthesis begins with acridine-4-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using a suitable amine, such as 6-(dimethylamino)hexylamine, under dehydrating conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 9th position of the acridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its ability to intercalate with DNA.
Biology: Employed in studies of DNA interactions and as a potential anticancer agent.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The compound exerts its effects primarily through intercalation with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The molecular targets include the DNA double helix, and the pathways involved are those related to DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Amino-N-(2-(dimethylamino)ethyl)-acridine-4-carboxamide
- 9-Amino-N-(2-(dimethylamino)butyl)-acridine-4-carboxamide
- 5-F-9-Amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamide
Uniqueness
9-Amino-N-(6-(dimethylamino)hexyl)-4-acridinecarboxamide is unique due to its specific hexyl chain, which may influence its interaction with biological molecules and its overall pharmacokinetic properties. This structural variation can lead to differences in its biological activity and potential therapeutic applications compared to its analogs.
Eigenschaften
CAS-Nummer |
91549-81-4 |
---|---|
Molekularformel |
C22H28N4O |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
9-amino-N-[6-(dimethylamino)hexyl]acridine-4-carboxamide |
InChI |
InChI=1S/C22H28N4O/c1-26(2)15-8-4-3-7-14-24-22(27)18-12-9-11-17-20(23)16-10-5-6-13-19(16)25-21(17)18/h5-6,9-13H,3-4,7-8,14-15H2,1-2H3,(H2,23,25)(H,24,27) |
InChI-Schlüssel |
YAJCQYQEJHREEV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.